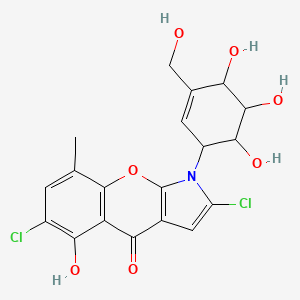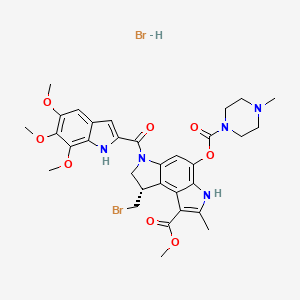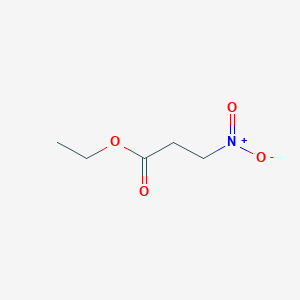
Ethyl 3-nitropropanoate
Vue d'ensemble
Description
Ethyl 3-nitropropanoate, also known as ethyl nitropropionate or ENP, is an aliphatic nitro compound used for a variety of synthetic and industrial applications. It is a colorless liquid with an acrid odor and a melting point of -10°C. Its chemical formula is C3H7NO3 and its molecular weight is 117.09 g/mol. It is an important intermediate in the synthesis of nitro compounds, and is used in the synthesis of various pharmaceuticals, agricultural chemicals, and other compounds.
Applications De Recherche Scientifique
Chemical Industry
Ethyl 3-nitropropanoate is extensively employed in the chemical industry. It is used as an intermediate in the synthesis of dyes, pharmaceutical compounds, and insecticides .
Fuels and Solvents
This compound is used as a component in fuels and solvents, contributing to their chemical properties .
Paints, Varnishes, and Coatings
Ethyl 3-nitropropanoate is used in the formulation of paints, varnishes, and other coatings. Its chemical properties enhance the performance and durability of these products .
Nitroalkane Catabolism
In nature, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism. Ethyl 3-nitropropanoate, being a nitroalkane, can be a substrate for these enzymes .
Defense Mechanisms in Organisms
NMO enzymes, which can act on Ethyl 3-nitropropanoate, are involved in defense mechanisms in different organisms. These enzymes help organisms detoxify nitroalkanes .
Biocatalysts
NMOs, acting on Ethyl 3-nitropropanoate, can be used as biocatalysts. This application is particularly useful in organic synthesis .
Bioremediation
The ability of NMOs to act on Ethyl 3-nitropropanoate can be harnessed for bioremediation purposes. This involves using these enzymes to break down environmental pollutants .
Research and Development
Due to its unique properties, Ethyl 3-nitropropanoate is used in various research and development activities. It serves as a valuable tool for studying enzyme kinetics, reaction mechanisms, and other biochemical processes .
Mécanisme D'action
Target of Action
Ethyl 3-nitropropanoate is a chemical compound with the molecular formula C5H9NO4
Biochemical Pathways
These enzymes play a key role in the catabolism of nitroalkanes . .
Action Environment
It’s known that the compound is a pale-yellow to yellow-brown liquid at room temperature
Propriétés
IUPAC Name |
ethyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJLLHGPEZBIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473017 | |
| Record name | Ethyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitropropanoate | |
CAS RN |
3590-37-2 | |
| Record name | Ethyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 3-nitropropanoate in the context of Indigofera endecaphylla toxicity?
A: Research indicates that Indigofera endecaphylla produces a range of 3-nitropropanoic acid derivatives, including Ethyl 3-nitropropanoate. While the study primarily focuses on characterizing these compounds, it suggests their potential role in the plant's toxicity []. This finding highlights the plant's ability to biosynthesize potentially harmful substances, warranting further investigation into their specific toxicological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


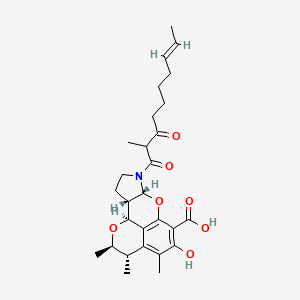

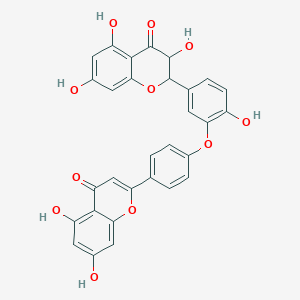
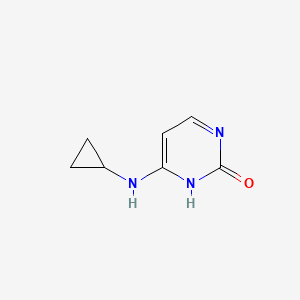
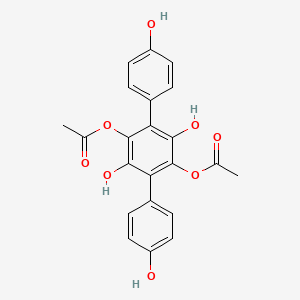
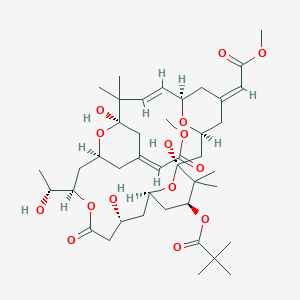
![(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester](/img/structure/B1247325.png)
![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)
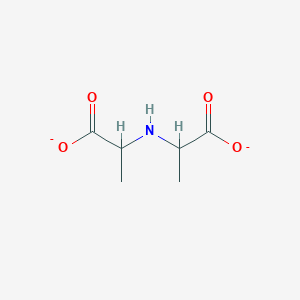
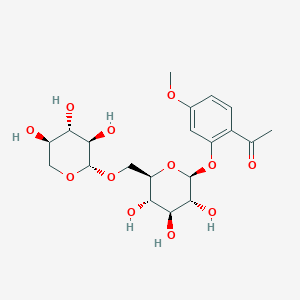
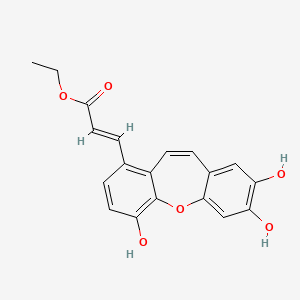
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)
